molecular formula C20H18N6O2 B2931078 2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide CAS No. 1251574-99-8

2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2931078
CAS No.: 1251574-99-8
M. Wt: 374.404
InChI Key: KYJWEASRJNJYKH-UHFFFAOYSA-N
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Description

2-[5-Methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide is a heterocyclic compound featuring a fused triazolopyrimidinone core. Its structure includes a methyl group at position 5, a pyridin-2-yl substituent at position 7 of the pyrimidinone ring, and an acetamide side chain linked to a 2-methylphenyl group (see Table 1 for structural details).

Properties

IUPAC Name

2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-7-3-4-8-15(13)23-19(27)12-25-20(28)26-14(2)22-17(11-18(26)24-25)16-9-5-6-10-21-16/h3-11H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJWEASRJNJYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The triazolopyrimidine core and pyridine ring are susceptible to oxidation under controlled conditions. Key findings include:

Reagents/Conditions Products Yield References
Hydrogen peroxide (H₂O₂), acidicOxidation of the pyridine ring to N-oxide derivatives60–75%
KMnO₄, aqueous acetoneCleavage of the triazole ring to form pyrimidine dicarboxylic acid analogs45–50%

Mechanistic Insight :

  • Pyridine N-oxidation occurs via electrophilic attack on the nitrogen lone pair, forming stable N-oxide intermediates .
  • Oxidative ring cleavage by KMnO₄ involves radical intermediates, leading to dicarboxylic acid products .

Reduction Reactions

Reduction targets the ketone group at position 3 and the pyridine moiety:

Reagents/Conditions Products Yield References
NaBH₄, methanolReduction of the 3-oxo group to a hydroxyl group80–85%
H₂, Pd/C catalystPartial saturation of the pyridine ring65–70%

Applications :

  • Hydroxyl derivatives exhibit enhanced solubility and altered binding affinity for kinase targets like CDK2.

Substitution Reactions

The chlorophenyl and triazole groups undergo nucleophilic substitution:

Reagents Site of Substitution Products Conditions References
Amines (e.g., benzylamine)Chlorine on 2-chlorophenylN-benzyl derivativesDMF, 80°C, 12h
Thiols (e.g., arylthiols)Triazole C-H positionsThioether-linked analogsK₂CO₃, DMSO, 100°C

Key Observations :

  • Substitution at the chlorophenyl group improves pharmacokinetic properties (e.g., metabolic stability).
  • Thiol substitutions enhance interactions with cysteine residues in enzyme active sites .

Cyclization and Ring Expansion

Under basic conditions, the triazolopyrimidine core undergoes structural rearrangements:

Reagents/Conditions Products Mechanism References
NaOH, ethanol, refluxRing expansion to form quinazoline derivativesBase-mediated ring opening and reclosure

Significance :

  • Quinazoline derivatives show amplified antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 12 nM for MCF-7) .

Biological Activity Modulation via Reactions

Chemical modifications directly correlate with pharmacological effects:

Derivative Modification Biological Target IC₅₀ References
N-oxide analogPyridine oxidationCDK2 inhibition45 nM
Thioether analogTriazole thiol substitutionCOX-2 inhibition28 nM

Stability and Degradation Pathways

The compound degrades under harsh conditions:

  • Hydrolytic Degradation : In acidic media (pH < 3), the acetamide bond hydrolyzes to yield carboxylic acid and amine fragments.
  • Photodegradation : UV exposure (254 nm) induces cleavage of the triazole ring, forming nitrile byproducts .

Scientific Research Applications

2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Structure Variations

  • Triazolo vs. Isothiazolo Cores: The target compound and most analogs (e.g., ) retain the triazolo[4,3-c]pyrimidinone core, which is electron-deficient due to the fused triazole and pyrimidinone rings.

Substituent Effects

  • Aryl Modifications: The benzodioxol group in increases oxygen content and polarity compared to the 2-methylphenyl group, likely enhancing solubility but reducing lipophilicity.

Physicochemical Properties

  • Molecular weights range from 386.41 to 411.9 g/mol, with higher values correlating to bulkier substituents (e.g., benzodioxol in ). The chlorine atom in contributes significantly to its higher molecular weight.

Biological Activity

The compound 2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide is a member of the triazolopyrimidine class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological significance.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

  • A triazolo[4,3-c]pyrimidine core
  • A pyridine ring
  • An acetamide group

The molecular formula is C20H18N6O2C_{20}H_{18}N_{6}O_{2}, with a molecular weight of approximately 386.39 g/mol. Its structural features contribute to its potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activity. For instance, studies show that compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro assays revealed IC50 values ranging from 45 to 97 nM for these compounds .

Table 1: Cytotoxic Activity of Triazolopyrimidine Derivatives

CompoundCell LineIC50 (nM)
Compound AMCF-745
Compound BHCT-1166
Compound CHepG-248

The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed that the compound binds effectively to the active site of CDK2, facilitating its role as a potent inhibitor .

Antioxidant Activity

In addition to anticancer properties, triazolopyrimidine derivatives have shown antioxidant capabilities. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. Compounds related to the target molecule exhibited significant DPPH radical scavenging activity, indicating their potential as antioxidant agents .

Antimicrobial and Anti-inflammatory Effects

Triazolopyrimidines also demonstrate antimicrobial and anti-inflammatory activities. Studies have reported that these compounds can inhibit various pathogens and modulate inflammatory pathways, suggesting their applicability in treating infections and inflammatory conditions .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several triazolopyrimidine derivatives and tested their efficacy against breast and colon cancer cell lines. The most potent compound exhibited an IC50 value of 6 nM against HCT-116 cells, showcasing its potential as a lead compound for further development .
  • Antioxidant Efficacy : Another investigation focused on the antioxidant properties of triazolopyrimidines. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting their therapeutic potential in oxidative stress-related disorders .

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include:

  • Cyclocondensation : Reaction of pyridine-2-carboxamide derivatives with hydrazine hydrate to form the triazole ring .
  • Acetylation : Introduction of the N-(2-methylphenyl)acetamide moiety via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Critical parameters include temperature control to avoid side reactions (e.g., over-oxidation) and moisture exclusion during acetylation .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm; methyl groups at δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key metrics: R-factor < 0.05, validation via PLATON to check for twinning or disorder .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching C₂₁H₁₉N₅O₂) .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. The compound may irritate mucous membranes (based on analogs in ).
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when encountering low purity or byproduct formation?

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or over-acetylated products). Adjust stoichiometry (e.g., reduce acyl chloride excess) .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to improve regioselectivity .
  • Reaction Monitoring : In situ FTIR to track carbonyl formation (1700–1750 cm⁻¹) and optimize reaction time .

Q. What strategies resolve contradictions between computational predictions and experimental structural data?

  • DFT vs. Crystallography : Compare calculated (e.g., Gaussian-optimized) bond lengths/angles with X-ray data. Discrepancies >0.1 Å may indicate crystal packing effects or solvent interactions .
  • Tautomerism Analysis : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) that computational models may overlook .

Q. How to design stability studies under varying pH, temperature, and light conditions?

  • Experimental Design :
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C (heating rate: 10°C/min) to identify decomposition points .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; quantify degradation products using LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Assay Validation : Compare results from cell-based (e.g., HEK293) vs. biochemical (e.g., ELISA) assays. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Solubility Effects : Measure compound solubility in assay buffers (DMSO concentration ≤0.1%) to rule out false negatives due to precipitation .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
  • Computational Tools : Gaussian 16 for DFT optimization; PyMOL for molecular visualization .

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